BGT226 is a potent, orally bioavailable, small-molecule inhibitor that targets both Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). [, , , , , , , , ] It functions as a dual inhibitor of these key signaling pathways, which are frequently dysregulated in various cancers. [, , , , , , , , ] BGT226 has demonstrated significant potential as a therapeutic agent in preclinical studies, effectively inhibiting the growth of various cancer cell lines and in vivo tumor models. [, , , , , , , , , , , , , , , , , , , ]
BGT226 functions by simultaneously inhibiting both PI3Ks and mTOR. [, , , , , , , , ] This dual inhibition effectively disrupts downstream signaling cascades, leading to several cellular responses, including:
CAS No.: 1001288-58-9
CAS No.: 4579-60-6
CAS No.: 1539266-20-0
CAS No.: 16950-06-4
CAS No.: 64309-19-9
CAS No.: